![molecular formula C13H14FN7O B2963693 5-(4-氟-1-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}吡咯烷-2-基)-3-甲基-1,2,4-恶二唑 CAS No. 2097937-34-1](/img/structure/B2963693.png)

5-(4-氟-1-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}吡咯烷-2-基)-3-甲基-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Chemical Reactions Analysis

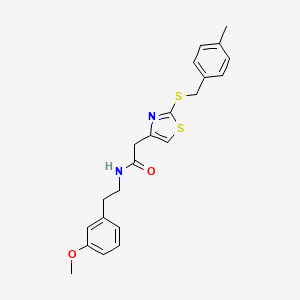

This compound has been synthesized and evaluated for its activities to inhibit TRKA . Among the synthesized derivatives, one compound showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and solubility in DMSO .科学研究应用

合成和抗菌活性

Bayrak 等人 (2009 年) 的一项研究重点关注由异烟酸肼合成新型 1,2,4-三唑,并评估了它们的抗菌活性。这些衍生物对各种微生物菌株表现出良好至中等的活性,突出了此类化合物在抗菌研究中的潜力 (Bayrak 等,2009)。

针对抗菌和抗结核活性进行的设计和评估

Desai 等人 (2016 年) 采用合理的方法合成了包含吡啶基 1,3,4-恶二唑基序的氟代吡唑,展示了有效的抗菌和抗真菌活性。该研究还包括分子对接以了解构效关系,表明这些衍生物可以作为抗菌和抗结核疗法进一步开发的先导物 (Desai 等,2016)。

抗分枝杆菌活性

Sutherland 等人 (2022 年) 对吡唑并[1,5-a]嘧啶的研究揭示了它们对分枝杆菌 ATP 合酶的有效抑制作用,表明它们在治疗结核分枝杆菌感染中的效用。这项工作为设计和合成具有潜在结核病治疗应用的新型抑制剂提供了见解 (Sutherland 等,2022)。

新型抗肺癌活性

Hammam 等人 (2005 年) 的一项研究合成了氟代苯并[b]吡喃衍生物,展示了显着的抗肺癌活性。这项研究为基于所讨论化合物的结构基序开发新的癌症治疗剂开辟了途径 (Hammam 等,2005)。

抗癌剂开发

Bommera 等人 (2021 年) 合成了 1,2,4-恶二唑连接的 5-氟尿嘧啶衍生物,并评估了它们对几种人癌细胞系的抗癌活性。这些衍生物显示出有希望的抗癌活性,突出了此类化合物在癌症治疗中的治疗潜力 (Bommera 等,2021)。

作用机制

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition is a promising strategy for cancer treatment .

Mode of Action

The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division . The compound’s interaction with CDKs results in significant alterations in cell cycle progression .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDKs . CDKs are crucial enzymes in this pathway, controlling cell growth, differentiation, migration, and metabolism . By inhibiting CDKs, the compound disrupts the normal functioning of this pathway, leading to the arrest of cell division .

Pharmacokinetics

The compound’s potent inhibitory activity against cdks and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme properties .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound also induces apoptosis within cells .

未来方向

属性

IUPAC Name |

5-[4-fluoro-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN7O/c1-7-18-13(22-19-7)10-3-8(14)5-21(10)12-9-4-17-20(2)11(9)15-6-16-12/h4,6,8,10H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLYYFJDADIVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CC(CN2C3=NC=NC4=C3C=NN4C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)

![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)